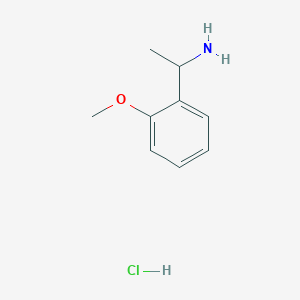

1-(2-Methoxyphenyl)ethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-methoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-7(10)8-5-3-4-6-9(8)11-2;/h3-7H,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKNCZHNEDRTEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17087-50-2 | |

| Record name | Benzenemethanamine, 2-methoxy-α-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17087-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Methoxyphenyl)ethanamine and its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Methoxyphenyl)ethanamine, a key chiral building block in modern organic synthesis and pharmaceutical development. The guide delves into the compound's chemical identity, including its various forms and their corresponding CAS numbers, detailed synthesis protocols for the racemic mixture, and its conversion to the hydrochloride salt. Furthermore, a thorough analysis of its physicochemical properties and advanced analytical characterization techniques are presented. The document culminates in a discussion of its critical applications, particularly in the synthesis of central nervous system (CNS) active compounds and its role as a chiral auxiliary. This guide is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Chemical Identity and Physicochemical Properties

1-(2-Methoxyphenyl)ethanamine is a primary amine featuring a methoxy-substituted phenyl ring. Its chiral center at the ethylamine moiety makes it a valuable precursor for asymmetric synthesis. The compound is available in its racemic form and as individual enantiomers. The hydrochloride salt is often preferred for its improved stability and handling properties.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Racemic 1-(2-Methoxyphenyl)ethanamine | (R)-1-(2-Methoxyphenyl)ethanamine Hydrochloride |

| Molecular Formula | C₉H₁₃NO | C₉H₁₄ClNO |

| Molecular Weight | 151.21 g/mol | 187.67 g/mol |

| CAS Number | 40023-74-3 | 704892-60-4 |

| Appearance | Colorless to pale yellow liquid | White to off-white solid |

| Boiling Point | ~235 °C (estimated) | Not applicable |

| Solubility | Soluble in organic solvents | Soluble in water, methanol |

Note: The CAS number for the (S)-enantiomer of the free base is 68285-24-5. A specific CAS number for the racemic hydrochloride salt is not consistently reported in major chemical databases.

Synthesis of Racemic 1-(2-Methoxyphenyl)ethanamine

A robust and industrially scalable method for the synthesis of racemic 1-(2-Methoxyphenyl)ethanamine is the reductive amination of 2-methoxyacetophenone. The Leuckart reaction, which utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent, is a classic and effective approach.[1]

The Leuckart Reaction: A Mechanistic Overview

The Leuckart reaction is a one-pot reductive amination process.[2] The reaction proceeds through the initial formation of an imine from the ketone (2-methoxyacetophenone) and ammonia (generated in situ from ammonium formate). The imine is then reduced by formate, which acts as a hydride donor.

Caption: Mechanism of the Leuckart Reaction.

Experimental Protocol: Leuckart Synthesis

Materials:

-

2-Methoxyacetophenone

-

Ammonium formate

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution (e.g., 20% w/v)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-methoxyacetophenone and an excess of ammonium formate (typically 3-5 molar equivalents).

-

Heat the mixture to a temperature of 160-185°C and maintain under reflux for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[2]

-

After completion, cool the reaction mixture to room temperature.

-

Add a concentrated solution of hydrochloric acid and reflux for an additional 2-3 hours to hydrolyze any formamide byproducts.

-

Cool the mixture and basify with a sodium hydroxide solution until a pH of >12 is achieved.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2-Methoxyphenyl)ethanamine as an oil.

-

Purification can be achieved by vacuum distillation.

Preparation of 1-(2-Methoxyphenyl)ethanamine Hydrochloride

The hydrochloride salt is prepared by treating the free base with hydrochloric acid.

Experimental Protocol: Hydrochloride Salt Formation

Materials:

-

1-(2-Methoxyphenyl)ethanamine (free base)

-

Anhydrous diethyl ether or isopropanol

-

Hydrochloric acid solution in a suitable solvent (e.g., 2M HCl in diethyl ether) or anhydrous hydrogen chloride gas

Procedure:

-

Dissolve the purified 1-(2-Methoxyphenyl)ethanamine free base in a minimal amount of anhydrous diethyl ether.

-

While stirring, slowly add a solution of hydrochloric acid in diethyl ether dropwise.

-

A white precipitate of the hydrochloride salt will form immediately.

-

Continue the addition until no further precipitation is observed.

-

Stir the suspension for 30 minutes at room temperature.

-

Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.

Caption: Workflow for Hydrochloride Salt Formation.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structure of 1-(2-Methoxyphenyl)ethanamine and its hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the methoxy group, the methine proton, and the methyl group. The integration of these signals confirms the proton count of the molecule. The aromatic protons typically appear as a multiplet in the range of δ 6.8-7.3 ppm. The methoxy protons present as a sharp singlet around δ 3.8 ppm. The methine proton (CH-NH₂) is a quartet at approximately δ 4.1 ppm, and the methyl protons are a doublet around δ 1.4 ppm.[3]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule, with the chemical shifts being influenced by their electronic environment.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is a valuable tool for identifying the functional groups present. Key characteristic absorptions include:

-

N-H stretch: A broad absorption in the region of 3300-3400 cm⁻¹ is indicative of the primary amine.

-

C-H stretch (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively.

-

C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-O stretch (ether): A strong signal typically observed around 1240 cm⁻¹.[5]

Chiral High-Performance Liquid Chromatography (HPLC)

For the enantiomerically pure forms of 1-(2-Methoxyphenyl)ethanamine, chiral HPLC is essential to determine the enantiomeric excess (e.e.). This technique utilizes a chiral stationary phase to separate the two enantiomers, allowing for their quantification.

Applications in Research and Drug Development

Synthesis of Central Nervous System (CNS) Active Compounds

1-(2-Methoxyphenyl)ethanamine and its derivatives are important scaffolds in the development of drugs targeting the central nervous system.[6] The phenethylamine backbone is a common feature in many neurologically active compounds. Its derivatives have been investigated for their potential as serotonin (5-HT) receptor agonists and antagonists, which are implicated in conditions such as depression, anxiety, and psychosis.[7][8]

Chiral Auxiliary in Asymmetric Synthesis

The enantiomerically pure forms of 1-(2-Methoxyphenyl)ethanamine can be employed as chiral auxiliaries.[9] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary can be cleaved and recovered. This strategy is widely used to synthesize enantiomerically enriched carboxylic acids, alcohols, and other chiral molecules.[10]

Conclusion

This compound is a versatile and valuable compound in the field of organic synthesis and medicinal chemistry. Its straightforward synthesis, well-defined analytical profile, and utility as a chiral building block and auxiliary make it an important tool for researchers and drug development professionals. This guide has provided a detailed overview of its synthesis, characterization, and key applications, serving as a practical resource for its effective utilization in the laboratory.

References

- US Patent US20090143622A1, "Method For The Synthesis Of Substituted Formylamines And Substituted Amines," published June 4, 2009. [Link: https://patents.google.

- Chinese Patent CN101357895B, "Method for synthesizing methoxamine hydrochloride," published August 17, 2011. [Link: https://patents.google.

- Krasnovskaya, O. O., et al. "Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione." Chemistry of Heterocyclic Compounds, vol. 55, no. 5, 2019, pp. 453-457. [Link: https://link.springer.com/article/10.1007/s10593-019-02482-6]

- "Leuckart reaction." Sciencemadness Wiki, 2020. [Link: https://www.sciencemadness.org/wiki/index.php/Leuckart_reaction]

- "Leuckart reaction." Wikipedia, Wikimedia Foundation, 2023. [Link: https://en.wikipedia.org/wiki/Leuckart_reaction]

- Zhang, L., et al. "Preparation of Aliphatic Amines by the Leuckart Reaction." Asian Journal of Chemistry, vol. 25, no. 10, 2013, pp. 5731-5733. [Link: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=25_10_105]

- Moore, M. L. "The Leuckart Reaction." Organic Reactions, vol. 5, 1949, pp. 301-330. [Link: https://onlinelibrary.wiley.com/doi/10.1002/0471264180.or005.07]

- "Synthesis of Complex Molecules through Reductive Amination." Labflow, University of California, Santa Barbara. [Link: https://chem.libretexts.

- European Patent EP1506156A1, "Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides," published February 16, 2005. [Link: https://patents.google.

- World Intellectual Property Organization. (2007). Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. WO2007005594A2. [Link: https://patents.google.

- Chinese Patent CN109401739A, "Novel preparation method of 1-[2-(2-aminoethyoxyl)ethyl]piperazine hydrochloride," published March 1, 2019. [Link: https://patents.google.

- Chinese Patent CN113861047B, "Synthesis method of 2- (2-methoxyphenoxy) ethylamine," published January 4, 2022. [Link: https://patents.google.

- National Center for Biotechnology Information. "2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine." PubChem, U.S. National Library of Medicine. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/113234400]

- World Intellectual Property Organization. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. WO2015159170A2. [Link: https://patents.google.

- Bedia, J., et al. "Sustainable synthesis of secondary amines. Direct reductive amination or hydrogen borrowing over heterogeneous Cu catalysts." Catalysis Today, vol. 203, 2013, pp. 194-200. [Link: https://www.researchgate.

- Evans, D. A., et al. "Chiral Auxiliaries in Asymmetric Synthesis." Asymmetric Synthesis – The Essentials, edited by M. Christmann and S. Bräse, Wiley-VCH, 2007, pp. 2-9. [Link: https://www.researchgate.net/publication/229995168_Chiral_Auxiliaries_in_Asymmetric_Synthesis]

- ChemicalBook. "1-(2-METHOXYPHENYL)ETHANOL(7417-18-7) 13C NMR spectrum." [Link: https://www.chemicalbook.com/spectrum/7417-18-7_13cnmr.htm]

- Myers, A. G., et al. "Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis." Angewandte Chemie International Edition, vol. 51, no. 13, 2012, pp. 3152-3156. [Link: https://www.chem.harvard.

- National Center for Biotechnology Information. "2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine." PubChem, U.S. National Library of Medicine. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/115001732]

- Hidayanti, F., et al. "FTIR Spectra of 1,2-Phenylenediamine and the Cyclocondensation Product (KBr)." ResearchGate, 2018. [Link: https://www.researchgate.

- Ahmad Nadzri, A. H., et al. "Fourier Transform Infrared Spectroscopy (FTIR) Fingerprint Profiling in tandem with Chemometrics for Rapid Detection of New Psychoactive Substances (NPS) Methcathinone." Malaysian Journal of Forensic Sciences, vol. 11, no. 1, 2020, pp. 1-10. [Link: https://www.researchgate.

- Al-Ostath, A. I., et al. "Synthesis Characterization CNS and Analgesic Studies of Methyl 4- [(1E)-3-(Cyclopropylamino)-2-(3-Methoxyphenyl)-3-Oxoprop-1-Eny] Benzoate." ResearchGate, 2023. [Link: https://www.researchgate.

- TCI Chemicals. "Chiral Auxiliaries and Optical Resolving Agents." [Link: https://www.tcichemicals.com/assets/brochure-pdfs/Brochure_B0119_E.pdf]

- "CNS Drugs." University of the Pacific. [Link: https://www.cs.cup.edu/~gjo/cns-drugs.pdf]

- "Chiral auxiliary." Wikipedia, Wikimedia Foundation, 2023. [Link: https://en.wikipedia.org/wiki/Chiral_auxiliary]

- Aitken, R. A., et al. "1H and 13C NMR chemical shifts of 1 compared with related heterocycles." ResearchGate, 2013. [Link: https://www.researchgate.

- "Asymmetric Synthesis." University of York. [Link: https://www.york.ac.uk/chemistry/staff/academic/p-z/phoyle/asymmetric-synthesis/]

- Nawrot-Szołtysik, A., et al. "Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives." Molecules, vol. 20, no. 3, 2015, pp. 3946-3963. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272583/]

- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005. [Link: https://www.sciencedirect.com/book/9780444518118/basic-1h-and-13c-nmr-spectroscopy]

- Yildirim, D., et al. "Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine." ResearchGate, 2025. [Link: https://www.researchgate.net/publication/393305876_Study_of_Spectroscopic_FTIR_and_UV-Vis_and_Theoretical_Calculations_on_E-N-4-methoxyphenyl-1-5-nitro-2-piperidin-1-ylphenylMethanamine]

- Barney, A., et al. "From Spectra to Signatures: Detecting Fentanyl in Human Nails with ATR–FTIR and Machine Learning." Toxins, vol. 17, no. 1, 2025, p. 23. [Link: https://www.mdpi.com/2072-6651/17/1/23]

- "13C nmr spectrum of 1-methoxypropane." Doc Brown's Chemistry. [Link: https://www.docbrown.info/page06/molecule_isomers/C4H10Oisomers5.htm]

- Wiley-VCH. "Supporting Information." 2007. [Link: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.200700148]

- "Spectroscopy of Amines." Chemistry LibreTexts, 2024. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines]

Sources

- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 2. US20090143622A1 - Method For The Synthesis Of Substituted Formylamines And Substituted Amines - Google Patents [patents.google.com]

- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 4. 13C nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

solubility and stability of 1-(2-Methoxyphenyl)ethanamine hydrochloride

Technical Guide: Solubility and Stability Profiling of 1-(2-Methoxyphenyl)ethanamine Hydrochloride

Executive Summary this compound (often referred to as 2-methoxy-α-methylbenzylamine HCl) is a critical chiral building block and intermediate in the synthesis of pharmaceutical agents, particularly those targeting adrenergic receptors and CNS pathways.[1][2][3][4][5] Its utility stems from the steric and electronic influence of the ortho-methoxy substituent, which modulates the reactivity and lipophilicity of the phenethylamine core.[2][3][4][5] This guide provides a comprehensive technical analysis of its physicochemical behavior, focusing on solubility thermodynamics and stability kinetics required for rigorous drug development.[3][4][5]

Part 1: Chemical Identity & Physicochemical Profile[1][2]

Before establishing stability protocols, the fundamental identity of the material must be verified to ensure data integrity.[3][4][5]

| Parameter | Technical Specification |

| IUPAC Name | 1-(2-Methoxyphenyl)ethan-1-amine hydrochloride |

| Common Name | 2-Methoxy-α-methylbenzylamine HCl |

| CAS Number | 40023-74-3 (Free Base); Salt forms vary by stoichiometry |

| Molecular Formula | C₉H₁₃NO[1][2][3][4] · HCl |

| Molecular Weight | 187.67 g/mol (Salt); 151.21 g/mol (Base) |

| Physical State | White to off-white crystalline solid |

| Melting Point | 145–150 °C (Typical for HCl salts of this class) |

| Chirality | Exists as (R)- and (S)- enantiomers; often used as a resolving agent.[1][2][3][4][5] |

Part 2: Solubility Profile

The solubility of 1-(2-Methoxyphenyl)ethanamine HCl is governed by the lattice energy of the crystal versus the solvation energy of the ions.[1][2][3][4][5] As a hydrochloride salt, it exhibits high aqueous solubility but distinct behavior in organic process solvents.[3][4][5]

Aqueous Solubility & pH Dependence

-

Mechanism: The protonated amine (

) forms strong hydrogen bonds with water.[1][2][3][4][5] -

pH Sensitivity: Solubility is pH-independent below the pKa of the amine (approx.[2][3][4][5] 9.5). Above pH 9.0, the salt dissociates into the free base (oil), drastically reducing aqueous solubility and potentially causing "oiling out" in reaction vessels.[3][4][5]

-

Common Ion Effect: Solubility decreases significantly in the presence of excess chloride ions (e.g., 1M HCl or NaCl brine) due to the solubility product (

) principle.[2][4][5]

Organic Solvent Compatibility

For process chemistry (crystallization/extraction), the following solubility tiers are observed:

| Solvent Class | Solubility | Application Context |

| Protic Polar (Water, Methanol) | High (>100 mg/mL) | Primary solvent for dissolution and reactions.[1][2][3][4] |

| Aprotic Polar (DMSO, DMF) | High | Used for stock solutions in biological assays.[5] |

| Chlorinated (DCM, Chloroform) | Moderate | Ion-pairing extraction often required.[1][2][3][4][5] |

| Non-Polar (Hexane, Toluene) | Negligible | Anti-solvent for crystallization/precipitation.[4][5] |

Experimental Protocol: Gravimetric Solubility Determination

To be performed in triplicate at 25°C.

-

Saturation: Add excess solid compound to 5 mL of the target solvent in a glass vial.

-

Equilibration: Agitate at 25°C for 24 hours (orbital shaker).

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated).

-

Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue.

Part 3: Stability Assessment

The stability of 1-(2-Methoxyphenyl)ethanamine HCl is compromised primarily by moisture (hygroscopicity) and oxidative stress.[1][2][3][4][5] The ortho-methoxy group activates the benzene ring, making it slightly more susceptible to electrophilic attack compared to unsubstituted phenethylamines, though the ammonium group is deactivating.[2][3][4][5]

Degradation Pathways

The primary degradation risk is Oxidative Deamination , leading to the formation of the corresponding ketone (2-methoxyacetophenone) and ammonia.[2][3][4][5] This is accelerated by light and transition metal impurities.[3][4][5]

Figure 1: Proposed oxidative degradation pathway of 1-(2-Methoxyphenyl)ethanamine.[1][2][3][4][5]

Forced Degradation Protocol (Stress Testing)

To validate analytical methods (HPLC), the compound must be subjected to stress conditions to generate degradation products.[2][3][4][5]

| Stress Condition | Protocol | Expected Outcome |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | Stable (Amine salts are acid-stable).[1][2][3][4] |

| Base Hydrolysis | 0.1 N NaOH, 60°C, 24h | Conversion to free base; potential oxidation.[4] |

| Oxidation | 3% H₂O₂ at RT, 4h | N-oxidation or ring oxidation products. |

| Photostability | UV/Vis (1.2M lux hours) | Formation of colored impurities (yellowing).[5] |

| Thermal | 60°C / 75% RH (Solid State) | Hygroscopic clumping; potential hydrolysis.[5] |

Part 4: Handling, Storage, & Analytical Methods

Storage Recommendations

-

Container: Tightly sealed amber glass vials (Type I borosilicate).

-

Environment: Store under inert gas (Argon/Nitrogen) to prevent carbonate formation (reaction of free amine with atmospheric CO₂ if salt dissociates).[2][3][4][5]

-

Desiccation: Mandatory.[3][4][5] The HCl salt is hygroscopic; moisture absorption alters stoichiometry and promotes hydrolysis.[3][4][5]

HPLC Method for Stability Tracking

A reverse-phase gradient method is recommended to separate the polar amine from less polar degradation products (ketones/dimers).[2][3][4][5]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[4][5]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion-pairing agent required for amine retention).[2][3][4][5]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 210 nm (Amine absorption) and 254 nm (Aromatic ring).[2][3][4][5]

Figure 2: Quality Control and Stability Testing Workflow.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74896, 2-Methoxyphenethylamine. Retrieved from [Link]

Sources

- 1. 1423027-97-7|2-[(2-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 2. (R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride | C9H13ClFNO | CID 52991947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methoxyphenethylamine | C9H13NO | CID 74896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,5-Dimethoxyamphetamine - Wikipedia [en.wikipedia.org]

- 5. 2-Methoxybenzylamine | C8H11NO | CID 81292 - PubChem [pubchem.ncbi.nlm.nih.gov]

literature review of 1-(2-Methoxyphenyl)ethanamine hydrochloride research

Topic: Literature Review of 1-(2-Methoxyphenyl)ethanamine Hydrochloride Research Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (also known as 2-Methoxyamphetamine or OMA) is a positional isomer of the amphetamine class, distinguished by a methoxy substitution at the ortho position of the phenyl ring. While less pharmacologically potent than its para-substituted counterpart (PMA), it serves as a critical reference standard in forensic toxicology and a model compound in Structure-Activity Relationship (SAR) studies targeting monoaminergic systems. This guide synthesizes current research on its chemical properties, synthetic pathways, pharmacological profile, and analytical characterization.

Regulatory Note: As an isomer of the methoxyamphetamine series, this compound is frequently classified under Schedule I (or equivalent) in various jurisdictions (e.g., US Controlled Substances Act), necessitating strict adherence to licensure for handling.

Chemical Identity & Physical Properties[1][2][3][4]

The compound exists primarily as a hydrochloride salt to ensure stability and solubility in aqueous media. Its structure features a chiral center at the

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | 1-(2-Methoxyphenyl)ethan-1-amine hydrochloride |

| Common Synonyms | 2-Methoxyamphetamine (OMA); o-Methoxy- |

| CAS Number (HCl) | 72739-03-8 |

| CAS Number (Free Base) | 40023-74-3 |

| Molecular Formula | C |

| Molecular Weight | 201.69 g/mol (Salt); 165.23 g/mol (Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, ethanol, DMSO (>30 mg/mL); sparingly soluble in ether |

| Melting Point | 112–116 °C |

Synthesis & Production Methodologies

Core Synthetic Pathway: Reductive Amination

The most prevalent laboratory-scale synthesis involves the reductive amination of 2-methoxyacetophenone. This route is preferred for its operational simplicity and high yield relative to the Leuckart-Wallach reaction.

Reaction Scheme:

-

Condensation: 2-Methoxyacetophenone reacts with ammonium acetate to form an intermediate imine/enamine species.

-

Reduction: In situ reduction using Sodium Cyanoborohydride (NaBH

CN) or Sodium Triacetoxyborohydride yields the amine. -

Salt Formation: Precipitation with anhydrous HCl in diethyl ether/isopropanol.

Experimental Protocol (Adapted for Research Scale)

-

Reagents: 2-Methoxyacetophenone (1.0 eq), Ammonium Acetate (10.0 eq), NaBH

CN (0.7 eq), Methanol (Solvent). -

Procedure:

-

Dissolve 2-methoxyacetophenone in dry methanol under inert atmosphere (N

). -

Add ammonium acetate and stir at room temperature for 1 hour.

-

Slowly add NaBH

CN in portions (Caution: HCN gas evolution risk; use proper ventilation). -

Stir for 24–48 hours. Monitor via TLC/GC-MS.

-

Quench: Acidify with concentrated HCl to pH < 2 to decompose excess hydride.

-

Workup: Basify aqueous layer with NaOH to pH > 12, extract with Dichloromethane (DCM), dry over MgSO

, and concentrate. -

Crystallization: Redissolve oil in minimal isopropanol and add HCl/Ether to precipitate the hydrochloride salt.

-

Visualization of Synthetic Workflow

Figure 1: Step-wise synthetic pathway from ketone precursor to hydrochloride salt.

Pharmacology & Toxicology

Mechanism of Action

Research indicates that OMA acts as a substrate-type releaser of monoamines, but with a distinct potency profile compared to its isomers.[1]

-

Serotonergic Activity: OMA is a weak releaser of Serotonin (5-HT).[1] Unlike PMA (para-methoxy), which is a potent and toxic MAO-A inhibitor and serotonin releaser, OMA shows significantly reduced affinity for the serotonin transporter (SERT).

-

Dopaminergic/Noradrenergic Activity: It exhibits weak potency at DAT and NET compared to amphetamine.[1]

-

Metabolic Fate: The ortho-methoxy group is sterically hindering but metabolically labile. The primary metabolic pathway involves O-dealkylation to form amphetamine, which is then further hydroxylated.[1]

Comparative SAR (Structure-Activity Relationship)

The position of the methoxy group is the critical determinant of toxicity and psychoactivity.

| Compound | Substitution | Primary Effect | Toxicity Risk |

| OMA | Ortho (2-OMe) | Weak Stimulant / Inactive | Low relative to PMA |

| MMA | Meta (3-OMe) | Non-stimulant / 5-HT release | Moderate |

| PMA | Para (4-OMe) | Potent 5-HT release / MAOI | High (Hyperthermia) |

Metabolic Pathway Diagram

Figure 2: Primary metabolic biotransformation pathways in mammalian systems.

Analytical Characterization

For quality control and forensic identification, the following analytical signatures are standard.

-

NMR Spectroscopy (

H NMR, 400 MHz, D-

1.25 (d, 3H,

-

3.85 (s, 3H, O-CH

- 3.60 (m, 1H, CH-N)

- 6.9–7.4 (m, 4H, Aromatic protons) - Ortho substitution pattern results in distinct splitting compared to para isomers.

-

1.25 (d, 3H,

-

Mass Spectrometry (GC-MS):

-

Parent Ion: m/z 165

-

Base Peak: m/z 44 (CH

-CH=NH -

Tropylium ion derivatives may be observed.

-

Safety & Handling (MSDS Summary)

Signal Word: DANGER

-

Hazard Statements:

-

H301: Toxic if swallowed.[2]

-

H314: Causes severe skin burns and eye damage (due to alkalinity of free base or acidity of hydrolysis).

-

-

Precautionary Measures:

-

PPE: Nitrile gloves, chemical safety goggles, and face shield.

-

Storage: Store under inert gas (Argon/Nitrogen) at -20°C. Hygroscopic.

-

Disposal: Must be disposed of as hazardous pharmaceutical waste in accordance with DEA/local regulations.

-

References

- Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Contextual grounding on methoxy-amphetamines SAR).

- Glennon, R. A., et al. (1982). Structure-activity relationships of amphetamine derivatives. Journal of Medicinal Chemistry.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 151118, 2-Methoxyamphetamine. Retrieved from [Link]

- Kitchen, I., et al. (1979). The effect of 2-, 3- and 4-methoxyamphetamine on brain monoamines in mice. Journal of Pharmacy and Pharmacology. (Pharmacological comparison of isomers).

Sources

Methodological & Application

dosing and administration of 1-(2-Methoxyphenyl)ethanamine hydrochloride in animal models

Application Note: Preclinical Dosing, Pharmacokinetics, and Safety Assessment of 1-(2-Methoxyphenyl)ethanamine Hydrochloride

Executive Summary & Scientific Rationale

This compound (also known as

This guide provides a standardized protocol for the administration and evaluation of this compound in rodent models (C57BL/6 mice and Wistar rats).[3] It is designed to support researchers conducting Impurity Qualification , Metabolic Stability Studies , or Early-Stage CNS Safety Screening .[1]

Physicochemical Properties & Formulation Strategy

Successful in vivo data depends on accurate formulation.[1][3] The hydrochloride salt offers superior aqueous solubility compared to the free base, but pH control is critical to prevent tissue irritation during parenteral administration.[1][3]

| Parameter | Specification | Notes |

| Compound | 1-(2-Methoxyphenyl)ethanamine HCl | Hygroscopic solid.[1][2][4] Store at +4°C under desiccant. |

| MW | 187.67 g/mol | Use this value for molarity calculations.[1] |

| Solubility | >50 mg/mL in Water | Highly soluble in aqueous media.[1][3] |

| pKa | ~9.5 (Amine) | Basic moiety; buffers may be required for stability.[3] |

Formulation Protocol (Standard Vehicle)

Target Concentration: 10 mg/mL (for 100 mg/kg dosing at 10 mL/kg volume).[3]

-

Weighing: Accurately weigh the hydrochloride salt.

-

Dissolution: Dissolve in 0.9% Sterile Saline (NaCl) . Vortex for 30 seconds.[1]

-

Filtration: Syringe-filter through a 0.22 µm PVDF membrane for sterilization prior to injection.

-

Stability: Prepare fresh daily. The benzylic amine is susceptible to oxidation; protect from light.[1]

Dosing & Administration Protocols

Dose Selection Logic

Because 1-(2-Methoxyphenyl)ethanamine is a structural analog of CNS-active amines (e.g., amphetamines, though with a shorter alkyl chain), dose selection must balance detectability with safety.[1]

-

Low Dose (10 mg/kg): To assess subtle behavioral changes without sedation.[1][3]

-

Mid Dose (30 mg/kg): Standard pharmacological screening dose.[3]

-

High Dose (100 mg/kg): To assess acute toxicity and maximum tolerated dose (MTD).

Administration Routes

| Route | Volume (Mouse) | Volume (Rat) | Needle Size | Key Considerations |

| Intraperitoneal (IP) | 10 mL/kg | 5 mL/kg | 27G (Mouse) / 25G (Rat) | Preferred for rapid absorption and systemic exposure screening.[2] |

| Oral Gavage (PO) | 10 mL/kg | 10 mL/kg | 18-20G Gavage Needle | Use for PK bioavailability studies.[2] Fasting (4h) recommended.[3] |

| Intravenous (IV) | 5 mL/kg | 2 mL/kg | 30G (Tail Vein) | Strictly for absolute bioavailability (F%) determination.[3] |

Experimental Workflows

Workflow A: Pharmacokinetic (PK) Profiling

Objective: Determine half-life (

Experimental Design:

-

Species: Male Wistar Rats (n=3 per timepoint).[3]

-

Dose: 10 mg/kg (IV) and 30 mg/kg (PO).[3]

-

Sampling: Serial tail vein bleeding or terminal cardiac puncture.[1]

-

Timepoints: Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 h.[1][3]

-

Bioanalysis: LC-MS/MS (MRM mode).[2]

Data Processing:

Calculate AUC

Workflow B: Modified Irwin Test (CNS Safety Screen)

Objective: Detect off-target neurobehavioral effects (serotonergic/dopaminergic modulation) common in methoxy-benzylamine derivatives.[2]

Procedure:

-

Acclimatization: 1 hour in observation arena.

-

Dosing: Administer vehicle or compound (IP).

-

Observation: Score at 15, 30, 60, 120 min.

-

Scoring Parameters (0-3 Scale):

Visualizing the Preclinical Workflow

The following diagram outlines the decision matrix for evaluating 1-(2-Methoxyphenyl)ethanamine HCl, ensuring a "Go/No-Go" safety assessment before advanced efficacy models.

Caption: Figure 1. Integrated workflow for the formulation, administration, and safety assessment of chiral amine intermediates.

Safety & Handling (MSDS Highlights)

-

Hazard Identification: 1-(2-Methoxyphenyl)ethanamine is an irritant and potentially harmful if swallowed.[1][2]

-

Specific Risk: As a benzylamine derivative, it may act as a weak Monoamine Oxidase Inhibitor (MAOI).[1][3] Avoid co-administration with other serotonergic agents during initial screening to prevent Serotonin Syndrome.[1]

-

Waste Disposal: Collect all biological fluids (urine/plasma) in biohazard containers; compound is likely stable in water and requires incineration.[3]

References

-

Chemical Identity & Synthesis

-

Toxicological Methodology

-

Behavioral Screening (Irwin Test)

-

Pharmacological Context (Phenethylamines)

Sources

- 1. 2,5-Dimethoxyamphetamine - Wikipedia [en.wikipedia.org]

- 2. 1423027-97-7|2-[(2-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 3. In Vitro and In Vivo Pharmaco-Toxicological Characterization of 1-Cyclohexyl-x-methoxybenzene Derivatives in Mice: Comparison with Tramadol and PCP | MDPI [mdpi.com]

- 4. EP1238965A1 - A process for the preparation of 1-(2-dimethylamino-(4-methoxyphenyl)-ethyl)cyclohexanol - Google Patents [patents.google.com]

- 5. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): clinical case with unique confirmatory testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ethanamine, 2-[(4-methoxyphenyl)thio]- | 36155-36-9 | Benchchem [benchchem.com]

Application Note: A Robust HPLC Method for the Analysis of 1-(2-Methoxyphenyl)ethanamine Hydrochloride

Introduction

1-(2-Methoxyphenyl)ethanamine hydrochloride is a key chemical intermediate used in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.[1] Ensuring the identity, purity, and strength of this raw material is critical for the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.

This application note presents a detailed, robust, and reliable isocratic reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The methodology is grounded in established chromatographic principles as outlined in the United States Pharmacopeia (USP) General Chapter <621>[2][3] and is designed to meet the rigorous standards for analytical procedure validation described in the ICH Q2(R1) guideline.[4][5]

Chromatographic Principle

The separation is based on the principle of reversed-phase chromatography, where the analyte is partitioned between a non-polar stationary phase (C18) and a polar mobile phase.[3] 1-(2-Methoxyphenyl)ethanamine is a basic compound, and its retention on the C18 column is modulated by the proportion of organic solvent (acetonitrile) in the mobile phase. A phosphate buffer is incorporated to maintain a constant pH, ensuring consistent ionization of the analyte and promoting sharp, symmetrical peak shapes by minimizing undesirable interactions with residual silanols on the stationary phase. Detection is achieved via UV spectrophotometry, leveraging the chromophoric nature of the phenyl ring in the analyte.

Materials and Methods

Instrumentation

-

HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Analytical balance (0.01 mg readability).

-

pH meter.

-

Volumetric flasks and pipettes (Class A).

-

Syringe filters (0.45 µm, nylon or PTFE).

Reagents and Standards

-

This compound Reference Standard (purity ≥99.5%).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Monobasic Sodium Phosphate, Monohydrate (NaH₂PO₄·H₂O) (ACS grade or higher).

-

Phosphoric Acid (H₃PO₄) (85%, ACS grade or higher).

-

Water (HPLC grade, filtered and deionized).

Chromatographic Conditions

All critical HPLC parameters are summarized in the table below. These conditions have been optimized to provide efficient separation and robust performance.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax Eclipse, Waters Symmetry, or equivalent) |

| Mobile Phase | Acetonitrile : 25 mM Phosphate Buffer pH 3.0 (35:65 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

Experimental Protocols

Reagent Preparation

-

25 mM Phosphate Buffer (pH 3.0):

-

Weigh approximately 3.45 g of Monobasic Sodium Phosphate (NaH₂PO₄·H₂O) and dissolve in 1000 mL of HPLC grade water.

-

Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.

-

Filter the buffer through a 0.45 µm membrane filter.

-

-

Mobile Phase Preparation:

-

Carefully mix 650 mL of the 25 mM Phosphate Buffer (pH 3.0) with 350 mL of acetonitrile.

-

Degas the solution by sonication for 15 minutes or by online degasser.

-

-

Diluent Preparation:

-

Prepare the diluent by mixing acetonitrile and HPLC grade water in a 50:50 (v/v) ratio.

-

Standard Solution Preparation (0.5 mg/mL)

-

Accurately weigh approximately 25 mg of the this compound Reference Standard into a 50 mL volumetric flask.

-

Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

-

Allow the solution to return to room temperature.

-

Dilute to the mark with diluent and mix thoroughly. This is the Standard Stock Solution.

Sample Solution Preparation (0.5 mg/mL)

-

Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

-

Follow steps 2-4 from the Standard Solution Preparation protocol.

System Suitability Testing

System Suitability Tests (SST) are an integral part of chromatographic methods, used to verify that the system is adequate for the analysis to be performed.[6] Before sample analysis, equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Make five replicate injections of the Standard Solution (0.5 mg/mL).

-

Make one injection of the Diluent as a blank.

-

The system is deemed suitable for use if it meets the criteria outlined in the table below. These criteria are based on standard pharmaceutical industry practices and USP guidelines.[6][7]

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (%RSD) | ≤ 2.0% for peak area of 5 replicate injections |

Chromatographic Analysis Workflow

-

Perform and pass the System Suitability Test.

-

Inject the blank (Diluent) once.

-

Inject the Standard Solution once.

-

Inject the Sample Solution in duplicate.

-

Inject the Standard Solution again after every 10-15 sample injections to ensure system consistency.

Data Analysis and Calculation

The concentration of this compound in the sample is calculated by comparing the peak area of the sample to the peak area of the reference standard.

Assay (% w/w) = (A_sam / A_std) × (C_std / C_sam) × P

Where:

-

A_sam = Peak area of the analyte in the Sample Solution

-

A_std = Peak area of the analyte in the Standard Solution

-

C_std = Concentration of the Standard Solution (in mg/mL)

-

C_sam = Concentration of the Sample Solution (in mg/mL)

-

P = Purity of the Reference Standard (in %)

Visualization of the Analytical Workflow

The following diagram illustrates the complete workflow from sample receipt to the final analytical report.

Caption: HPLC analytical workflow for 1-(2-Methoxyphenyl)ethanamine HCl.

Discussion and Further Considerations

The choice of a C18 stationary phase provides a versatile and robust platform for retaining the moderately polar analyte. The mobile phase composition is critical; the acetonitrile level (35%) ensures an appropriate retention time (typically 3-6 minutes), allowing for good resolution from any potential early-eluting impurities without an excessively long run time. The acidic pH of 3.0 ensures that the primary amine group of the analyte is protonated, leading to a single ionic species and thus a sharp, symmetrical peak. The detection wavelength of 220 nm was chosen as it is near the absorbance maximum for the phenyl group, providing high sensitivity.

It is important to note that 1-(2-Methoxyphenyl)ethanamine is a chiral molecule. The method described here is an achiral method and will not separate the R and S enantiomers. For enantiomeric purity analysis, a specialized chiral stationary phase (CSP) would be required.[8] Common CSPs for separating primary amines include those based on cyclodextrins or crown ethers.[8][9] Alternatively, derivatization with a chiral reagent to form diastereomers could be employed, allowing separation on a standard achiral column.[9][10]

References

-

Title: <621> CHROMATOGRAPHY Source: United States Pharmacopeia URL: [Link]

-

Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

-

Title: Understanding the Latest Revisions to USP <621> Source: Agilent Technologies URL: [Link]

-

Title: 〈621〉 Chromatography - USP-NF Source: United States Pharmacopeial Convention URL: [Link]

-

Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

-

Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

-

Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

-

Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: A new sensitive HPLC assay for methoxyamine and its analogs Source: PubMed, National Institutes of Health URL: [Link]

-

Title: Chiral Drug Separation Source: ScienceDirect URL: [Link]

-

Title: Resolution of methoxyphenamine and its analogues on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid Source: PubMed, National Institutes of Health URL: [Link]

-

Title: this compound Source: MySkinRecipes URL: [Link]

-

Title: U.S. Pharmacopeia Methods for HPLC Source: Nacalai Tesque, Inc. URL: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. <621> CHROMATOGRAPHY [drugfuture.com]

- 3. â©621⪠Chromatography [doi.usp.org]

- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 5. database.ich.org [database.ich.org]

- 6. ftp.uspbpep.com [ftp.uspbpep.com]

- 7. agilent.com [agilent.com]

- 8. Resolution of methoxyphenamine and its analogues on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Laboratory Storage & Stability Protocol for 1-(2-Methoxyphenyl)ethanamine Hydrochloride

This Application Note provides a rigorous technical framework for the storage, handling, and quality control of 1-(2-Methoxyphenyl)ethanamine hydrochloride . It is designed for researchers and drug development professionals who require absolute compound integrity for reproducible data.[1]

Executive Summary

This compound (often used as a chiral building block or resolving agent) presents specific stability challenges common to benzylic amine salts. While the hydrochloride salt form significantly stabilizes the volatile free amine, this compound remains susceptible to hygroscopic degradation and oxidative discoloration if mishandled. This guide outlines a "Zero-Compromise" storage protocol to maintain >98% purity over extended timelines.

Physicochemical Profile & Critical Properties[1][2][3]

Understanding the intrinsic properties of the compound is the first step in designing a storage protocol.

| Property | Specification | Relevance to Storage |

| Chemical Name | This compound | Core Identity |

| CAS (Free Base) | 40023-74-3 (Racemic) / 68285-23-4 (R-isomer) | Reference |

| Appearance | White to off-white crystalline solid | QC Indicator: Yellowing indicates oxidation.[1][2][3] |

| Hygroscopicity | Moderate to High | Critical: Absorbs atmospheric water, altering effective MW and causing caking. |

| Solubility | High in Water, Methanol, DMSO | Moisture absorption leads to deliquescence. |

| pKa (Amine) | ~9.5 - 10.5 (Estimated) | Salt form is stable but pH sensitive in solution.[1][2] |

| Light Sensitivity | Moderate | Benzylic positions and electron-rich rings are photo-reactive.[1][2] |

Storage Stability Mechanisms

To preserve the compound, we must mitigate three primary degradation vectors:

-

Moisture-Induced Instability (Hygroscopicity):

-

Oxidative Deamination:

-

Mechanism: The benzylic carbon (adjacent to the amine and the aromatic ring) is electronically activated by the 2-methoxy electron-donating group (EDG).[1][2] While the salt form protects the nitrogen lone pair, trace free amine (caused by moisture/pH shifts) can undergo oxidative deamination.

-

Consequence: Discoloration (yellow/brown) and formation of acetophenone derivatives.[1][2]

-

Prevention: Inert atmosphere (Argon/Nitrogen) and low temperature.[1][2]

-

-

Photolytic Degradation:

Protocol: Long-Term Storage Workflow

Directive: Do not store this compound in the vendor's shipping bag alone. Transfer to a controlled environment immediately upon receipt.

Step-by-Step Storage Architecture

-

Container Selection:

-

Atmospheric Control:

-

Flush the headspace of the primary vial with dry Argon or Nitrogen before sealing. Argon is preferred as it is heavier than air and provides a better blanket.[1]

-

-

Temperature Management:

Visualization: Storage Decision Logic

The following diagram illustrates the decision process for incoming inventory.

Figure 1: Decision matrix for processing incoming 1-(2-Methoxyphenyl)ethanamine HCl inventory.

Protocol: Handling & Re-Qualification

The "Warm-Up" Rule: The most common cause of degradation is condensation.[1][2] Opening a cold vial in a warm, humid lab condenses water directly onto the hygroscopic salt.

Safe Handling Workflow

-

Retrieval: Remove the vial from cold storage.

-

Equilibration: Place the vial in a desiccator at room temperature for 30–45 minutes .

-

Why? This ensures the glass and contents reach ambient temperature, preventing condensation upon opening.

-

-

Sampling:

-

Resealing:

Self-Validating Quality Control (QC)

Before using the compound in critical experiments (e.g., chiral resolution or biological assay), perform these checks:

| Test Method | Passing Criteria | Failure Action |

| Visual | Free-flowing white crystals.[1][2] | If yellow/sticky: Recrystallize or Discard.[1][2] |

| Solubility | Clear solution in water/methanol (50 mg/mL).[1][2] | Turbidity implies contamination or free-base liberation.[1][2] |

| Melting Point | Sharp range (Literature dependent, typically >120°C for salts).[2] | Broad range (>2°C spread) implies moisture/impurity.[1][2] |

| LC-MS | Single peak, correct M+H mass (152.1 for cation).[1][2] | Extra peaks indicate oxidation byproducts.[1][2] |

Visualization: Handling Cycle

This workflow prevents moisture introduction during routine use.[1][4][5]

Figure 2: The "Warm-Up" Cycle essential for preventing condensation-induced degradation.[1][2]

Emergency Management: Degradation

If the compound has turned yellow or clumped:

-

Do not use for biological assays. The oxidation products of phenethylamines can be cytotoxic or interfere with binding assays.[1]

-

Salvage Protocol (Recrystallization):

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 238181, 1-(4-Methoxyphenyl)ethanamine (Analogous stability data).[1][2] Retrieved January 30, 2026, from [Link]

-

Deepak Nitrite. (2023).[1][2][6] Safety Data Sheet: Methoxylamine Hydrochloride solution (General amine HCl handling). Retrieved January 30, 2026, from [Link][2]

-

Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1][2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (Authoritative text on salt hygroscopicity and stability).

Sources

- 1. 2-Methoxyphenethylamine | C9H13NO | CID 74896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride | C9H13ClFNO | CID 52991947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Application Notes & Protocols: The Strategic Use of 1-(2-Methoxyphenyl)ethanamine Hydrochloride in Modern Drug Discovery

Introduction: A Privileged Scaffold for CNS-Targeted Drug Discovery

In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in generating novel, potent, and selective therapeutic agents. 1-(2-Methoxyphenyl)ethanamine hydrochloride has emerged as a particularly valuable scaffold, primarily due to its prevalence in a wide range of biologically active compounds targeting the central nervous system (CNS). Its structure, featuring a chiral ethylamine side chain attached to a methoxy-substituted phenyl ring, provides a versatile foundation for synthesizing diverse molecular libraries.

This building block is a key intermediate in the development of pharmaceuticals, especially serotonin and dopamine receptor agonists and antagonists.[1][2] These targets are implicated in a host of neurological and psychiatric conditions, including depression, anxiety, and migraines.[1] The inherent chirality and functional handles of 1-(2-methoxyphenyl)ethanamine allow for precise stereochemical control and straightforward derivatization, making it an indispensable tool for rigorous structure-activity relationship (SAR) studies.[1] This guide provides an in-depth exploration of its properties, core synthetic applications, and detailed protocols for its effective use in a research and development setting.

Physicochemical Properties and Safe Handling

Understanding the fundamental properties and handling requirements of a chemical building block is paramount for ensuring experimental reproducibility and laboratory safety.

Data Summary Table

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 17087-50-2 | [1] |

| Molecular Formula | C₉H₁₄ClNO | [1] |

| Molecular Weight | 187.67 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Storage | Room temperature, under inert atmosphere, in a tightly closed container.[1][3][4] | N/A |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | N/A |

Safety & Handling Protocol

As a hydrochloride salt of a primary amine, this compound requires careful handling to mitigate risks.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[5]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[5][6]

-

Exposure Control: Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water for at least 15 minutes.[4][5] If inhaled, move to fresh air.[5] Seek immediate medical attention for any significant exposure.[4][5]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3] The compound can be hygroscopic; therefore, ensure the container is tightly sealed to prevent moisture absorption.[4]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[5]

Core Synthetic Applications & Methodologies

The primary amine of 1-(2-Methoxyphenyl)ethanamine is its key functional handle, enabling two fundamental transformations in drug synthesis: N-acylation to form amides and reductive amination to generate secondary and tertiary amines.

Application 1: N-Acylation for Amide Bond Formation

The amide bond is a cornerstone of medicinal chemistry, present in approximately 25% of all marketed pharmaceuticals due to its high metabolic stability and hydrogen bonding capabilities.[7] N-acylation of 1-(2-Methoxyphenyl)ethanamine provides a direct route to a vast array of amide derivatives.

Causality and Mechanistic Insight: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the primary amine nitrogen attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride).[8] Since the starting material is a hydrochloride salt, the amine is protonated. Therefore, the addition of a non-nucleophilic base is essential to liberate the free amine, allowing it to act as a nucleophile. The base also serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, which would otherwise protonate the unreacted amine and halt the reaction.[8]

Caption: Workflow for N-Acylation.

Detailed Protocol: Synthesis of N-(1-(2-methoxyphenyl)ethyl)acetamide

-

Reagent Preparation: To a solution of this compound (1.0 equiv.) in dichloromethane (DCM, approx. 0.2 M), add triethylamine (Et₃N, 2.2 equiv.) or N,N-Diisopropylethylamine (DIPEA).

-

Reaction Initiation: Cool the stirred solution to 0 °C using an ice bath.

-

Acylating Agent Addition: Add acetyl chloride (1.1 equiv.) dropwise to the solution over 5-10 minutes. Rationale: Dropwise addition controls the initial exothermic reaction.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, and extract the aqueous layer with DCM (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure amide product.

Application 2: Reductive Amination for C-N Bond Elongation

Reductive amination is a powerful and widely used method for synthesizing secondary and tertiary amines.[9] It involves the reaction of a primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding amine.[10][11] This one-pot procedure is highly efficient and avoids the over-alkylation problems often associated with direct alkylation of amines.[9]

Causality and Mechanistic Insight: The reaction is typically performed under mildly acidic conditions, which catalyze the formation of the imine intermediate.[11] The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal reagent for this transformation because it is a mild and selective reducing agent.[12][13] It is less reactive than reagents like sodium borohydride (NaBH₄) and will not readily reduce the starting aldehyde or ketone, but it is highly effective at reducing the protonated imine (iminium ion) intermediate.[9][13] This selectivity ensures that the reduction step occurs preferentially after the imine has formed.

Caption: Workflow for Reductive Amination.

Detailed Protocol: Synthesis of a Secondary Amine Derivative

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv.), a selected aldehyde or ketone (1.0-1.2 equiv.), and a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M).[12]

-

Amine Liberation: Add triethylamine (Et₃N, 1.1 equiv.) to neutralize the HCl salt and liberate the free primary amine. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 equiv.) portion-wise to the stirring solution. Rationale: Portion-wise addition helps to control gas evolution and any potential exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor for the disappearance of the starting material and imine intermediate by LC-MS or TLC.

-

Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

-

Isolation: Extract the mixture with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product via flash column chromatography to obtain the desired secondary amine.

Applications in Bioactive Scaffold Synthesis

The true power of this compound lies in its ability to serve as a foundational element for complex molecules with specific biological activities.

-

Serotonin (5-HT) and Dopamine (D2) Receptor Ligands: The 2-methoxyphenylpiperazine moiety is a classic pharmacophore for 5-HT₁ₐ receptor ligands, which are pursued as treatments for anxiety and depression.[2] By using 1-(2-Methoxyphenyl)ethanamine in multi-step syntheses, researchers can construct novel derivatives that modulate these critical CNS receptors.[2]

-

Phenethylamine Analogs: This building block is structurally related to the phenethylamine class of compounds, which includes many neurotransmitters and psychoactive molecules.[14] This allows for the synthesis of novel analogs for pharmacological research, including probes to study receptor binding and function. For example, it serves as a precursor for analogs of mescaline and other psychedelic compounds used in neuroscience research.[14]

-

Opioid Analgesics: While not a direct precursor, the anilinopiperidine core, which can be synthesized through multi-step sequences starting from related building blocks, is central to potent synthetic opioids like fentanyl and its analogs.[15] The principles of N-acylation are directly applicable in the final steps of these syntheses.[15]

Caption: Integration into Bioactive Scaffolds.

Conclusion

This compound is more than just a simple chemical intermediate; it is a strategic building block that provides a reliable and versatile entry point into the synthesis of high-value, CNS-active compounds. Its utility in fundamental synthetic transformations like N-acylation and reductive amination allows for the systematic and efficient exploration of chemical space. By leveraging the protocols and insights detailed in this guide, researchers in drug discovery can effectively harness the potential of this scaffold to accelerate the development of next-generation therapeutics for challenging neurological disorders.

References

- MySkinRecipes. (n.d.). This compound.

-

ResearchGate. (n.d.). Microscopic steps associated with the N-acylation of Stage 1. Retrieved from [Link]

-

Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(11), 8048-8060. Available at: [Link]

-

Wikipedia. (n.d.). 2C-B. Retrieved from [Link]

-

Sagan, F., et al. (2021). Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT1A and D2 Receptors. Molecules, 26(11), 3299. Available at: [Link]

-

Ouarna, S., et al. (2015). An Eco-friendly and Highly Efficient route for N-acylation under Catalyst-free Conditions. Oriental Journal of Chemistry, 31(2), 913-919. Available at: [Link]

- BenchChem. (n.d.). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.

- Google Patents. (n.d.). Synthesis of fentanyl analogs - EP2455377B1.

-

Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

ResearchGate. (n.d.). Mild and Useful Method for N-Acylation of Amines. Retrieved from [Link]

-

PubChem. (n.d.). (R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

- Deepak Nitrite. (2020). SAFETY DATA SHEET Methoxylamine Hydrochloride solution.

-

Cignarella, G., et al. (1983). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. Journal of Medicinal Chemistry, 26(9), 1334-1338. Available at: [Link]

-

The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET: Methoxylamine hydrochloride, 25-30% aqueous solution. Retrieved from [Link]

-

Hernandez-Vazquez, E., et al. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. Pharmaceuticals, 17(1), 93. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT1A and D2 Receptors | MDPI [mdpi.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Reductive amination - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 14. 2C-B - Wikipedia [en.wikipedia.org]

- 15. EP2455377B1 - Synthesis of fentanyl analogs - Google Patents [patents.google.com]

Troubleshooting & Optimization

improving the yield of 1-(2-Methoxyphenyl)ethanamine hydrochloride synthesis

This technical guide addresses the yield optimization and troubleshooting for the synthesis of 1-(2-Methoxyphenyl)ethanamine hydrochloride (also known as 2-methoxy-

Topic: Yield Optimization & Process Troubleshooting Target Molecule: this compound (CAS: 704892-60-4 for (R)-isomer, generic structure relevant to racemic) Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Yield Bottlenecks

Synthesizing 1-(2-Methoxyphenyl)ethanamine from 2-methoxyacetophenone involves overcoming steric hindrance from the ortho-methoxy group and suppressing side reactions.

Primary Yield Killers:

-

Dimerization: Formation of the secondary amine (bis-alkylation) due to the product amine reacting with the intermediate imine.

-

Incomplete Conversion: Steric bulk of the ortho-methoxy group retards imine formation.

-

Direct Reduction: Competitive reduction of the ketone to 1-(2-methoxyphenyl)ethanol (alcohol side product) before amination occurs.

-

Salt Formation Issues: Hygroscopicity or "oiling out" during HCl salt formation due to residual water or improper solvent choice.

Diagnostic Troubleshooting Hub

Identify your issue below to find the specific solution.

Issue A: "My reaction stalled with ~30% starting ketone remaining."

Diagnosis: Thermodynamic limitation of imine formation. The ortho-methoxy group creates steric hindrance, making the equilibrium unfavorable for the intermediate imine. Corrective Action:

-

Dehydrating Agents: Add activated 4Å Molecular Sieves or Ti(OiPr)₄ (Titanium isopropoxide) to the reaction mixture. This shifts the equilibrium irreversibly toward the imine.

-

Stepwise Addition: Do not add the reducing agent (e.g., NaBH₄ or NaBH₃CN) immediately. Allow the ketone and amine source (e.g., NH₄OAc) to stir for 4–12 hours first to maximize imine concentration.

Issue B: "I see a large peak for the alcohol side product (1-(2-methoxyphenyl)ethanol)."

Diagnosis: The reducing agent reduced the ketone faster than the amine could react with it. Corrective Action:

-

Switch Reducing Agent: If using NaBH₄, switch to NaBH₃CN (Sodium cyanoborohydride) or STAB (Sodium triacetoxyborohydride). These are less basic and selective for the imine over the ketone at pH 6–7.

-

pH Control: Ensure the reaction pH is maintained between 6.0 and 7.0. Too low (<5) hydrolyzes the imine; too high (>8) inhibits protonation required for reduction.

Issue C: "The product is oiling out when I add HCl."

Diagnosis: Presence of water or use of a solvent that solubilizes the salt. Corrective Action:

-

Dry Conditions: Dry the organic layer (EtOAc or Et₂O) thoroughly with Na₂SO₄ before salt formation.

-

Solvent Switch: Dissolve the free base in anhydrous Diethyl Ether or MTBE . Add 2M HCl in Diethyl Ether dropwise at 0°C. If it oils, scratch the flask or add a seed crystal. Avoid aqueous HCl for the final precipitation.

Optimized "Gold Standard" Protocols

Two routes are recommended based on the required scale and purity.

Route 1: Titanium-Mediated Reductive Amination (High Yield / Low Dimer)

Best for: Lab scale (1g – 50g), overcoming steric hindrance.

Mechanism: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger, driving imine formation to near completion before reduction.

| Reagent | Equivalents | Role |

| 2-Methoxyacetophenone | 1.0 | Substrate |

| Ammonia (7M in MeOH) | 5.0 - 7.0 | Amine Source (Excess prevents dimerization) |

| Titanium(IV) Isopropoxide | 1.25 | Lewis Acid / Dehydrating Agent |

| Sodium Borohydride (NaBH₄) | 1.5 | Reducing Agent |

Step-by-Step Protocol:

-

Imine Formation: Under N₂ atmosphere, charge a flask with 2-Methoxyacetophenone (1.0 eq) and Ammonia in MeOH (7.0 eq).

-

Activation: Add Ti(OiPr)₄ (1.25 eq) dropwise. Caution: Exothermic.

-

Stir: Stir at room temperature for 6–12 hours. The solution may turn slightly yellow/orange.

-

Reduction: Cool to 0°C. Add NaBH₄ (1.5 eq) portion-wise.

-

Quench (Critical): After reaction completion (TLC/LCMS), add 2M NH₄OH (aqueous) to quench. A white precipitate (TiO₂) will form.

-

Workup: Filter off the TiO₂ precipitate through Celite. Wash the pad with EtOAc.

-

Extraction: Acid-Base extraction (see Section 4) is mandatory to remove non-basic impurities.

Route 2: The Oxime Route (High Purity / No Secondary Amine)

Best for: High purity requirements, avoiding dimer impurities entirely.

Step-by-Step Protocol:

-

Oximation: Reflux 2-Methoxyacetophenone with Hydroxylamine HCl (1.5 eq) and NaOAc (1.5 eq) in Ethanol/Water.

-

Yield Check: Conversion is usually >95%.[1] The oxime solidifies upon cooling/water addition.

-

-

Reduction: Dissolve the isolated oxime in Ethanol.

-

Method A (Chemical): Add Zn dust (5 eq) and cool to 0°C. Add Acetic Acid dropwise. Stir vigorously.

-

Method B (Catalytic): Hydrogenate (H₂, 50 psi) with Raney Nickel or Pd/C in MeOH/NH₃.

-

-

Hydrolysis: If using Zn/AcOH, basify strongly with NaOH to release the free amine.

Purification & Salt Formation Workflow

Never skip the Acid-Base Extraction. It is the primary filter for yield quality.

Phase 1: Acid-Base Extraction (Purification of Free Base)

-

Initial State: Crude reaction mixture in organic solvent (e.g., EtOAc).

-

Acid Wash: Extract the organic layer with 1M HCl (aq) (3x).

-

Chemistry: The Product Amine moves to the Aqueous layer (as salt).[2] Neutral impurities (unreacted ketone, alcohol side product) stay in the Organic layer.

-

-

Discard Organic Layer.

-

Basification: Cool the Aqueous layer to 0°C. Basify to pH >12 using 4M NaOH .

-

Observation: The solution will become cloudy as the Free Amine oil separates.

-

-

Extraction: Extract the cloudy aqueous mix with Dichloromethane (DCM) or MTBE (3x).

-

Drying: Dry combined organic extracts over anhydrous Na₂SO₄. Filter and concentrate in vacuo to obtain the pure Free Base oil.

Phase 2: Hydrochloride Salt Formation

-

Dissolve the Free Base oil in a minimal amount of anhydrous Ethanol or Diethyl Ether .

-

Cool to 0°C.

-

Add HCl in Dioxane (4M) or HCl in Ether (2M) dropwise with stirring.

-

Endpoint: Stop addition when pH paper shows pH ~2-3.

-

Isolation:

-

Recrystallization: If needed, recrystallize from Isopropanol/Ether .

Visualizing the Reaction Pathways

The following diagram illustrates the competitive pathways. To maximize yield, you must block the "Red Path" (Direct Reduction) and "Orange Path" (Dimerization).

Figure 1: Reaction network showing the critical intermediate (Imine) and competitive side reactions.

Quantitative Benchmarks

Compare your results against these standard benchmarks to assess process efficiency.

| Parameter | Leuckart-Wallach (Classic) | Reductive Amination (Standard) | Ti-Mediated Reductive Amination (Optimized) |

| Typical Yield | 40 - 60% | 60 - 75% | 80 - 92% |

| Reaction Temp | 160 - 180°C | 25 - 40°C | 20 - 25°C |

| Major Impurity | Thermal decomposition products | Secondary Amine (Dimer) | Minimal |

| Reaction Time | 12 - 24 hours | 24 hours | 8 - 12 hours |

References

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Link

-

Abiraj, K., & Gowda, D. C. (2003). "Zinc/ammonium formate: A novel system for the rapid and selective reduction of oximes to amines." Journal of Chemical Research. Link

-

Ingersoll, A. W. (1937). "α-Phenylethylamine: Leuckart Synthesis." Organic Syntheses, Coll.[3] Vol. 2, p. 503. Link

-

Carlson, R., et al. (1993). "An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction." Acta Chemica Scandinavica. Link

Sources

troubleshooting crystallization of 1-(2-Methoxyphenyl)ethanamine hydrochloride

Welcome to the Solid State Chemistry Technical Support Hub.

Ticket Subject: Troubleshooting Crystallization of 1-(2-Methoxyphenyl)ethanamine hydrochloride CAS: 42013-20-7 (HCl salt) | Structure: o-Methoxy-α-methylbenzylamine HCl Support Tier: Level 3 (Process Development & Optimization)

Introduction: The Challenge of the Ortho-Methoxy Group

You are likely encountering difficulties because this molecule combines three problematic features for crystallization:

-

Ionic Character: As a hydrochloride salt, it has high lattice energy but also high affinity for water/polar solvents.

-

Steric Hindrance: The ortho-methoxy group distorts the planarity of the benzene ring relative to the ethylamine chain, complicating the packing efficiency compared to para-isomers.

-